molecular formula C8H9NOS B1338226 2-(Cyanothio)-1-cyclohexene-1-carbaldehyde CAS No. 42141-25-3

2-(Cyanothio)-1-cyclohexene-1-carbaldehyde

Cat. No.: B1338226
CAS No.: 42141-25-3
M. Wt: 167.23 g/mol
InChI Key: XHDIRNHKNXDDAC-UHFFFAOYSA-N
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Description

2-(Cyanothio)-1-cyclohexene-1-carbaldehyde is an organic compound characterized by the presence of a cyano group (–CN) and a thio group (–S) attached to a cyclohexene ring with an aldehyde functional group (–CHO)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanothio)-1-cyclohexene-1-carbaldehyde typically involves the introduction of the cyano and thio groups onto the cyclohexene ring. One common method includes the reaction of cyclohexene with thiocyanogen (SCN) under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanothio)-1-cyclohexene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The thio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyanothio)-1-cyclohexene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyanothio)-1-cyclohexene-1-carbaldehyde involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thio group can form strong bonds with metal ions, potentially inhibiting enzyme activity. The aldehyde group can undergo condensation reactions, forming Schiff bases with amines.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyanothio)-1-cyclohexene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(Cyanothio)-1-cyclohexene-1-methanol: Contains a hydroxyl group instead of an aldehyde.

    2-(Cyanothio)-1-cyclohexene-1-amine: Features an amine group instead of an aldehyde.

Uniqueness

2-(Cyanothio)-1-cyclohexene-1-carbaldehyde is unique due to the presence of both cyano and thio groups on the cyclohexene ring, along with an aldehyde functional group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(2-formylcyclohexen-1-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-6-11-8-4-2-1-3-7(8)5-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDIRNHKNXDDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C=O)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474011
Record name AGN-PC-00H0YP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42141-25-3
Record name AGN-PC-00H0YP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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